molecular formula C5H4BrNO2S B6359357 Methyl 4-bromothiazole-5-carboxylate CAS No. 1353100-73-8

Methyl 4-bromothiazole-5-carboxylate

Cat. No.: B6359357
CAS No.: 1353100-73-8
M. Wt: 222.06 g/mol
InChI Key: JDWFDQBKAUUTNB-UHFFFAOYSA-N
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Description

Methyl 4-bromothiazole-5-carboxylate is an organic compound with the molecular formula C5H4BrNO2S It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl thiazole-5-carboxylate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromothiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromothiazole-4-carboxylate
  • Methyl 2-bromothiazole-5-carboxylate
  • Methyl 4-chlorothiazole-5-carboxylate

Uniqueness

Methyl 4-bromothiazole-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the bromine atom on the thiazole ring can significantly affect the compound’s chemical properties and biological activity .

Properties

IUPAC Name

methyl 4-bromo-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFDQBKAUUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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